![molecular formula C7H10N2O3S2 B2449481 3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione CAS No. 869716-10-9](/img/structure/B2449481.png)

3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

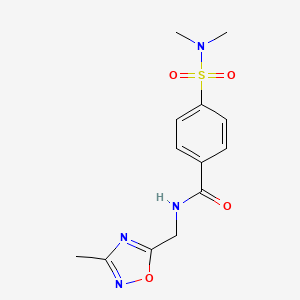

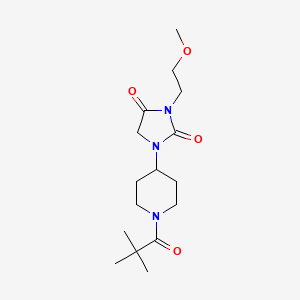

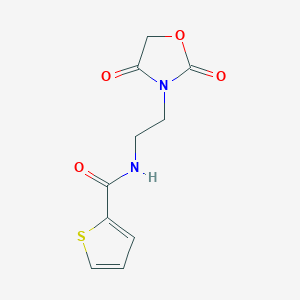

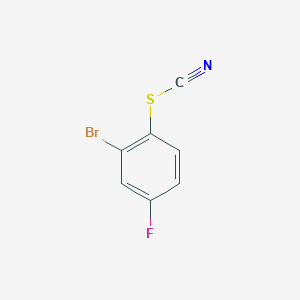

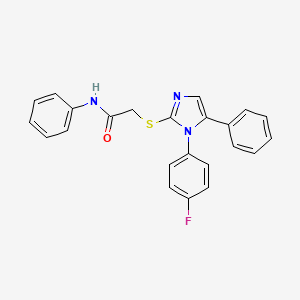

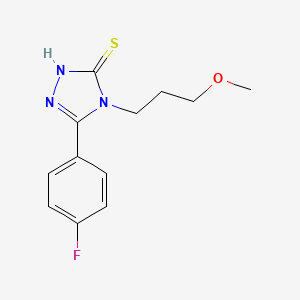

“3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 869716-10-9 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3,4-oxadiazole-2-thiol .

Synthesis Analysis

The synthesis of a similar compound, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, was reported in a study . The compound was obtained by the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of this compound can be elucidated based on IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis

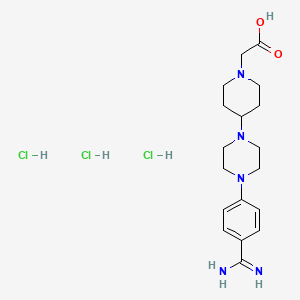

The compound has been used as an intermediate in the synthesis of various substituted piperazines and piperidines .Physical And Chemical Properties Analysis

The compound has a melting point of 181-182°C . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Researchers synthesized derivatives by incorporating a 1,3,5-triazine moiety into the structure. These derivatives were tested against various bacterial strains (including Gram-positive and Gram-negative bacteria) and fungal species. Some of the novel s-triazines exhibited noteworthy activity in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, making them potential leads for further drug discovery studies .

Antifungal Properties

Compound 5d, a derivative of our target compound, demonstrated prominent antifungal activity against several tested fungi. Its broad-spectrum bioactivity suggests potential applications in combating fungal infections .

Inhibition of Plant Pathogens

Preliminary bioassays revealed that certain derivatives exhibited moderate inhibition activity against plant pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Compound 5b, for instance, showed an inhibition rate above 85% against Botrytis cinerea and Rhizoctonia solani .

Indole Derivatives

Researchers have explored the synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moieties. These compounds were screened for antibacterial activity against Ralstonia solanacearum (Rs) and Xanthomonas oryzae pvoryzae (Xoo) in vitro .

Medicinal Chemistry

Given the rise of multi-drug-resistant microbial pathogens, novel chemical entities are crucial. The incorporation of 1,3,5-triazines, such as our compound, offers a distinct class of antimicrobial agents. Medicinal chemists continue to explore these heterocycles for their pharmacological properties .

Structural Elucidation

All final compounds undergo structural elucidation using techniques like IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. These analyses confirm the compound’s structure and aid in understanding its properties .

Eigenschaften

IUPAC Name |

5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGICFDWDTKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)